Diethylglycine

Descripción

Propiedades

IUPAC Name |

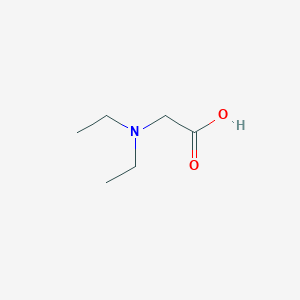

2-(diethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXDXUYKISDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166941 | |

| Record name | N,N-Diethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-01-5 | |

| Record name | N,N-Diethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC379GNX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethylglycine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylglycine (DEG), a derivative of the simplest amino acid, glycine (B1666218), is a versatile molecule with significant applications in pharmaceutical and biochemical research. Its unique structural features impart properties that are leveraged in drug delivery, peptide synthesis, and metabolic studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of N,N-diethylglycine, supplemented with detailed experimental protocols and data visualizations to support advanced research and development.

Chemical Structure and Identification

N,N-Diethylglycine is an alpha-amino acid in which the two hydrogen atoms of the amino group of glycine are substituted with ethyl groups.[1][2] This substitution significantly influences its chemical properties, particularly its lipophilicity and basicity, compared to its parent molecule, glycine.

The canonical SMILES representation of N,N-diethylglycine is CCN(CC)CC(=O)O.[2]

Table 1: Chemical Identifiers for N,N-Diethylglycine

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(diethylamino)acetic acid | [2] |

| CAS Number | 1606-01-5 | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2] |

| InChI | InChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) | [2] |

| InChIKey | SGXDXUYKISDCAZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCN(CC)CC(=O)O | [2] |

| Synonyms | Diethylglycine, 2-(Diethylamino)acetic acid, N,N-Diethylaminoacetic acid | [1][2] |

Physicochemical Properties

The physicochemical properties of N,N-diethylglycine are crucial for its application in various scientific domains. The presence of the diethylamino group and the carboxylic acid moiety dictates its solubility, acidity, and physical state.

Table 2: Physicochemical Properties of N,N-Diethylglycine

| Property | Value | Reference(s) |

| Appearance | White to off-white powder/solid | [3] |

| Boiling Point | 203.2 °C at 760 mmHg | [1] |

| Density | 1.013 g/cm³ | [1] |

| Flash Point | 76.7 °C | [1] |

| pKa (Carboxylic Acid) | Not experimentally determined for this compound. General pKa for the carboxylic acid group of amino acids is ~2.2-2.4. | [4] |

| pKa (Tertiary Amine) | Not experimentally determined for this compound. The pKa of the conjugate acid of a tertiary amine can vary. | |

| Solubility | Soluble in DMSO. | [5] |

Synthesis of N,N-Diethylglycine

General Experimental Protocol for Synthesis

This protocol is a general guideline for the synthesis of N-alkylated glycine derivatives and would require optimization for N,N-diethylglycine.

Materials:

-

Chloroacetic acid

-

Diethylamine (excess)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for purification, if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of diethylamine to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter to remove any diethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid and excess HCl.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude N,N-diethylglycine can be further purified by recrystallization or by converting it to its hydrochloride salt, recrystallizing, and then neutralizing to obtain the pure zwitterionic form.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized N,N-diethylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. While specific assignments for N,N-diethylglycine were not found, spectra for its sodium salt are available.[6] The expected signals in the ¹H and ¹³C NMR spectra of N,N-diethylglycine would correspond to the ethyl groups and the glycine backbone.

Expected ¹H NMR Signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.

-

A singlet for the methylene protons (-CH₂-) of the glycine backbone.

-

A broad singlet for the carboxylic acid proton (-COOH), which may exchange with solvent protons.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbons (-CH₃).

-

A signal for the methylene carbons (-CH₂-) of the ethyl groups.

-

A signal for the methylene carbon (-CH₂-) of the glycine backbone.

-

A signal for the carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N,N-diethylglycine is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N stretching vibrations. Spectra for the sodium salt of N,N-diethylglycine are available for reference.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of N,N-diethylglycine would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would involve the loss of the carboxyl group and cleavage of the C-N bonds.

Biological and Pharmacological Properties

N,N-Diethylglycine serves as a versatile building block in pharmaceutical research and has been investigated for its own biological activities.[3]

Role in Drug Development

-

Enhanced Solubility and Bioavailability: The incorporation of the this compound moiety into drug candidates can improve their solubility and bioavailability, which are critical parameters for therapeutic efficacy.[3]

-

Peptide Synthesis: As an unnatural amino acid, it is used in peptide synthesis to create peptidomimetics with altered conformations and improved stability against enzymatic degradation.[3]

-

Precursor for Bioactive Compounds: It is a precursor in the synthesis of various bioactive compounds, including those with potential applications in treating neurological disorders.[3]

Interaction with Glycine Transporters and Receptors

Recent research has shown that N,N-diethylglycine, a metabolite of the analgesic propacetamol, acts as a full agonist at the glycine transporters GlyT1 and GlyT2.[7] This interaction can modulate glycinergic neurotransmission, which plays a role in pain perception.[7]

Experimental Protocols

Protocol for Determination of pKa by Titration

This is a general protocol for determining the pKa of an amino acid and would need to be adapted for N,N-diethylglycine.[8]

Materials:

-

N,N-Diethylglycine solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter, calibrated

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Pipette a known volume of the N,N-diethylglycine solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized HCl solution.

-

Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped significantly and plateaus at a low value.

-

Repeat the titration with a fresh sample of the N,N-diethylglycine solution, this time titrating with the standardized NaOH solution and recording the pH and volume of NaOH added until the pH plateaus at a high value.

-

Plot two titration curves: pH versus volume of HCl added, and pH versus volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. For N,N-diethylglycine, you would expect to find pKa values for the carboxylic acid and the conjugate acid of the tertiary amine.

General Protocol for Enzyme Kinetic Assay

This is a general protocol and would need to be tailored to a specific enzyme for which N,N-diethylglycine or its derivative is a substrate.

Materials:

-

Purified enzyme solution of known concentration.

-

N,N-Diethylglycine or a suitable derivative as the substrate.

-

Buffer solution at the optimal pH for the enzyme.

-

Spectrophotometer or other suitable detection instrument.

-

Cuvettes.

-

Micropipettes.

Procedure:

-

Prepare a series of substrate solutions of varying concentrations in the appropriate buffer.

-

To a cuvette, add the buffer solution and the substrate solution.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small, known amount of the enzyme solution to the cuvette and mix quickly.

-

Immediately start recording the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.

-

The initial reaction rate (v₀) is determined from the linear portion of the absorbance versus time plot.

-

Repeat steps 2-6 for each substrate concentration.

-

Plot the initial reaction rate (v₀) against the substrate concentration ([S]).

-

Analyze the data using Michaelis-Menten kinetics to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This can be done by fitting the data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.

Conclusion

N,N-Diethylglycine is a valuable synthetic amino acid with a growing range of applications in scientific research and development. Its unique chemical structure provides a platform for enhancing the properties of pharmaceutical compounds and for creating novel bioactive molecules. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals working with this versatile compound. Further research into its specific biological roles and the development of optimized synthetic routes will continue to expand its utility in the fields of chemistry, biology, and medicine.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. egyankosh.ac.in [egyankosh.ac.in]

An In-Depth Technical Guide to the Synthesis of N,N-Diethylglycine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethylglycine, a tertiary amino acid, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a glycine (B1666218) backbone with two ethyl substituents on the nitrogen atom, imparts unique properties that are leveraged in drug design and development. This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N-diethylglycine, including detailed experimental protocols, mechanistic insights, and quantitative data to facilitate laboratory-scale synthesis and process optimization. The synthesis routes discussed herein are based on established and analogous chemical transformations, providing a robust framework for the preparation of this important molecule.

Introduction

N,N-diethylglycine is a non-proteinogenic amino acid characterized by a glycine core with two ethyl groups attached to the amino nitrogen. This substitution pattern precludes its participation in peptide bond formation in the same manner as primary amino acids, yet it offers unique steric and electronic properties that are advantageous in medicinal chemistry. The tertiary amine functionality can influence a molecule's basicity, lipophilicity, and metabolic stability, making N,N-diethylglycine an attractive moiety for incorporation into drug candidates. This guide explores the most common and practical methods for its synthesis, providing detailed procedural information and mechanistic understanding.

Synthesis Pathways

Three primary synthetic routes to N,N-diethylglycine are presented, each with distinct advantages and considerations. These pathways are:

-

Nucleophilic Substitution of an α-Haloacetate with Diethylamine (B46881)

-

Reductive Amination of Glyoxylic Acid with Diethylamine

-

The Strecker Synthesis

Nucleophilic Substitution of Ethyl Chloroacetate (B1199739) with Diethylamine

This method is one of the most direct and widely utilized approaches for the synthesis of N-substituted glycines. It involves the reaction of an α-haloacetate, typically ethyl chloroacetate, with an excess of diethylamine. The reaction proceeds via a nucleophilic substitution mechanism.

The synthesis proceeds in two main stages: the initial nucleophilic attack of diethylamine on ethyl chloroacetate, followed by the hydrolysis of the resulting ester.

Diagram: Nucleophilic Substitution Pathway

Caption: Mechanism of N,N-Diethylglycine synthesis via nucleophilic substitution.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with diethylamine (2.0-2.5 molar equivalents) and a suitable solvent such as ethanol or water.

-

Addition of Reactant: Ethyl chloroacetate (1.0 molar equivalent) is added dropwise to the stirred solution of diethylamine. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

-

Work-up (Ester Isolation): After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl N,N-diethylglycinate.

-

Hydrolysis: The crude ester is then subjected to hydrolysis. For basic hydrolysis, the ester is dissolved in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) and stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). For acidic hydrolysis, the ester is refluxed in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Purification: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of N,N-diethylglycine to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Molar Ratio (Amine:Ester) | 2.0 - 2.5 : 1 | [1] |

| Reaction Time (Alkylation) | 1 - 2 hours | [1] |

| Overall Yield | 67% - 96% | [1] |

Reductive Amination of Glyoxylic Acid with Diethylamine

Reductive amination is a versatile method for the synthesis of amines. In this pathway, glyoxylic acid reacts with diethylamine to form an unstable enamine or iminium intermediate, which is then reduced in situ to N,N-diethylglycine.

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by a suitable reducing agent.

Diagram: Reductive Amination Pathway

Caption: Mechanism of N,N-Diethylglycine synthesis via reductive amination.

-

Reaction Setup: A solution of glyoxylic acid (1.0 molar equivalent) in a suitable solvent (e.g., methanol, water) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: Diethylamine (1.0-1.2 molar equivalents) is added to the solution, and the mixture is stirred to allow for the formation of the iminium ion intermediate.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The pH of the solution is typically maintained in a slightly acidic range (pH 4-6) to facilitate iminium ion formation and reduction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water, and the pH is adjusted to the isoelectric point of N,N-diethylglycine to precipitate the product. The product is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed for further purification.

| Parameter | Value |

| pH Range | 4 - 6 |

| Common Reducing Agents | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C |

| Typical Yields | Moderate to High |

The Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. A variation of this synthesis can be employed to produce N,N-disubstituted α-amino acids. The reaction involves the condensation of an aldehyde (formaldehyde), a secondary amine (diethylamine), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[2][3][4][5]

The Strecker synthesis for N,N-diethylglycine begins with the formation of a diethylaminomethyl cation, which then reacts with the cyanide ion. The resulting α-aminonitrile is subsequently hydrolyzed to the carboxylic acid.[2][3][4][5]

Diagram: Strecker Synthesis Pathway

Caption: Mechanism of N,N-Diethylglycine synthesis via the Strecker reaction.

-

Reaction Setup: An aqueous solution of diethylamine (1.0 molar equivalent) and formaldehyde (1.0 molar equivalent, typically as a 37% aqueous solution) is prepared in a reaction vessel and cooled in an ice bath.

-

Cyanide Addition: A solution of potassium cyanide (1.0 molar equivalent) in water is added slowly to the cooled mixture with vigorous stirring. Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Aminonitrile Formation: The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of the α-diethylaminonitrile.

-

Hydrolysis: The crude aminonitrile is then hydrolyzed without isolation. This can be achieved by adding a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heating the mixture to reflux for several hours.

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled and neutralized to the isoelectric point of N,N-diethylglycine to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization can be employed for further purification.

| Parameter | Value |

| Reactants | Aldehyde, Amine, Cyanide Source |

| Key Intermediate | α-Aminonitrile |

| Final Step | Hydrolysis of the nitrile |

| Typical Yields | Moderate to High |

Data Summary

The following table summarizes the key quantitative parameters for the analogous synthesis of N,N-dimethylglycine, which can be used as a starting point for the optimization of N,N-diethylglycine synthesis.

| Synthesis Pathway | Key Reactants | Molar Ratios | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Nucleophilic Substitution | Chloroacetic Acid, Dimethylamine | 1 : 2.5 - 5 | 2 - 5 hours | 20 - 70 | 90.2 - 91.4 | [6] |

| Nucleophilic Substitution | Chloroacetyl Chloride, Diethylamine | 1 : 2.0 - 2.5 | 1 - 2 hours | Room Temp | 67 - 96 | [1] |

Conclusion

The synthesis of N,N-diethylglycine can be effectively achieved through several established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The nucleophilic substitution of an α-haloacetate with diethylamine offers a direct and high-yielding route. Reductive amination provides a versatile alternative, while the Strecker synthesis represents a classic, albeit more hazardous, approach. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important molecule and its derivatives. Further optimization of reaction conditions for each specific pathway is recommended to achieve maximum efficiency and purity for the desired N,N-diethylglycine product.

References

- 1. CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google Patents [patents.google.com]

- 2. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103467324B - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]

Biological role of Diethylglycine in metabolic pathways

An In-depth Technical Guide on the Biological Role of N,N-Diethylglycine in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylglycine (DEG) is an N-alkylated derivative of the amino acid glycine (B1666218). While not a common endogenous metabolite, it has been identified as a significant metabolite of the analgesic drug propacetamol.[1] Its structural similarity to the well-studied N,N-Dimethylglycine (DMG), an intermediate in choline (B1196258) metabolism, suggests potential involvement in related metabolic pathways. Furthermore, recent research has highlighted a direct role for DEG in modulating glycinergic neurotransmission through its interaction with glycine transporters and receptors. This technical guide provides a comprehensive overview of the known and hypothesized biological roles of N,N-Diethylglycine, with a focus on its metabolic fate and interaction with signaling pathways. Due to the limited direct research on DEG, this guide leverages data from its closely related analogue, N,N-Dimethylglycine, to infer potential metabolic activities, while clearly distinguishing between established and hypothesized information.

Introduction

N,N-Diethylglycine is a tertiary amino acid characterized by the substitution of the amino group of glycine with two ethyl groups.[2] Its primary known origin in biological systems is as a product of the in vivo hydrolysis of the drug propacetamol.[1] The study of N,N-Diethylglycine is of interest to drug development professionals due to its potential pharmacological activity, particularly in the central nervous system. For researchers and scientists, its structural analogy to N,N-Dimethylglycine provides a basis for investigating its potential interactions with metabolic enzymes and pathways. This guide will synthesize the available information on N,N-Diethylglycine and provide a framework for its further study.

Hypothesized Biosynthesis and Metabolism of N,N-Diethylglycine

While the primary source of N,N-Diethylglycine in a biological context is xenobiotic metabolism, its potential endogenous processing can be hypothesized based on the well-documented pathways of its dimethylated analogue, N,N-Dimethylglycine (DMG).

Origin from Xenobiotic Metabolism

N,N-Diethylglycine is a known metabolite of propacetamol, a pro-drug of paracetamol (acetaminophen). Propacetamol is hydrolyzed in the body to yield paracetamol and N,N-Diethylglycine.[1]

Caption: Formation of N,N-Diethylglycine from Propacetamol.

Analogy to the Choline-to-Glycine Pathway

N,N-Dimethylglycine is a key intermediate in the catabolism of choline. This pathway involves the sequential demethylation of betaine (B1666868) (N,N,N-trimethylglycine) to DMG, then to sarcosine (B1681465) (N-methylglycine), and finally to glycine.[3][4] This process is crucial for one-carbon metabolism.

Caption: The Choline-to-Glycine metabolic pathway.

Hypothesized N-De-ethylation of N,N-Diethylglycine

Given the structural similarity between DEG and DMG, it is plausible that DEG could undergo a similar N-de-ethylation process. The enzyme responsible for the demethylation of DMG is Dimethylglycine Dehydrogenase (DMGDH), a mitochondrial flavoprotein.[5][6] It is hypothesized that DMGDH or a similar oxidoreductase could catalyze the removal of an ethyl group from DEG to form N-ethylglycine, which could then be further metabolized.

Caption: Hypothesized metabolic fate of N,N-Diethylglycine.

Role in Signaling Pathways: Modulation of Glycinergic Neurotransmission

Recent studies have demonstrated that N,N-Diethylglycine is not metabolically inert but actively participates in neurotransmission by interacting with key components of the glycine signaling system.

Interaction with Glycine Transporters (GlyT1 and GlyT2)

N,N-Diethylglycine has been shown to be a full agonist at the glycine transporters GlyT1 and GlyT2.[1] These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to bind to its receptors. By acting as an agonist, DEG can be transported by GlyTs and can competitively inhibit the reuptake of glycine, potentially leading to an increase in synaptic glycine levels.

Interaction with Glycine Receptors (GlyR)

N,N-Diethylglycine also interacts with glycine receptors, specifically GlyRα1, GlyRα2, and GlyRα3 subtypes.[1] Glycine receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. The interaction of DEG with these receptors suggests it can directly modulate inhibitory signaling.

Caption: Interaction of N,N-Diethylglycine with the Glycinergic Synapse.

Quantitative Data

Direct quantitative data on the metabolic effects of N,N-Diethylglycine are not currently available in the literature. However, data from studies on N,N-Dimethylglycine and its primary metabolizing enzyme, DMGDH, can provide a valuable reference point for potential future studies on DEG.

Table 1: Kinetic Parameters of Human Dimethylglycine Dehydrogenase (DMGDH) with N,N-Dimethylglycine [7]

| Parameter | Value | Condition |

| Km1 | 0.039 ± 0.010 mmol/L | Standard assay |

| Km2 | 15.4 ± 1.2 mmol/L | Standard assay |

| Km2 (with THF) | 1.10 ± 0.55 mmol/L | With 4 µmol/L tetrahydrofolate |

| Specific Activity | 165 nmol/min per mg | Recombinant human DMGDH |

Note: The presence of two Km values suggests the existence of high- and low-affinity binding sites on the enzyme.[7][8]

Table 2: Concentrations of N,N-Diethylglycine used in Glycine Transporter/Receptor Studies [1]

| Experiment | Concentration Range |

| Glycine Receptor (GlyRα1-3) activation | 100 µM to 10 mM |

| Glycine Transporter (GlyT1 and GlyT2) interaction | 3.3 mM to 10 mM |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the metabolism and quantification of N,N-Diethylglycine.

In Vitro Metabolism of N,N-Diethylglycine using Liver Microsomes

This protocol is designed to identify potential metabolites of N,N-Diethylglycine when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Workflow:

Caption: Workflow for in vitro metabolism studies.

Methodology:

-

Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).

-

Cofactor Addition: Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Incubation: In a microcentrifuge tube, combine the microsome suspension and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add N,N-Diethylglycine (from a stock solution in a suitable solvent, e.g., water or DMSO) to a final concentration of interest (e.g., 1-10 µM).

-

Time Course: Incubate the reaction mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile to each aliquot.

-

Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and any potential metabolites (e.g., N-ethylglycine).

Quantitative Analysis of N,N-Diethylglycine in Biological Samples by LC-MS/MS

This protocol provides a framework for the accurate quantification of N,N-Diethylglycine in biological matrices such as plasma or urine.

Workflow:

Caption: Workflow for quantitative analysis by LC-MS/MS.

Methodology:

-

Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Collect urine samples as appropriate. Store all samples at -80°C until analysis.

-

Sample Preparation:

-

To 100 µL of plasma or urine in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled N,N-Diethylglycine).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed for 10 minutes.

-

-

Extraction: Transfer the supernatant to a new tube. For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions would be specific for N,N-Diethylglycine (parent ion -> product ion) and its internal standard.

-

-

Quantification: Prepare a calibration curve using known concentrations of N,N-Diethylglycine spiked into the same biological matrix. The concentration of N,N-Diethylglycine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

N,N-Diethylglycine is an emerging molecule of interest, primarily due to its role as a drug metabolite and its newly discovered interactions with the glycinergic signaling system. While direct evidence for its involvement in endogenous metabolic pathways is currently lacking, its structural similarity to N,N-Dimethylglycine provides a strong basis for hypothesizing its metabolic fate through N-de-ethylation. Future research should focus on confirming this hypothesized metabolic pathway, identifying the specific enzymes involved, and quantifying the kinetic parameters. The experimental protocols outlined in this guide provide a starting point for such investigations. A deeper understanding of the biological role of N,N-Diethylglycine will be crucial for assessing the full pharmacological profile of its parent drugs and for exploring its potential as a modulator of metabolic and neurological pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Dimethylglycine (HMDB0000092) [hmdb.ca]

- 5. Dimethylglycine dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Structure and analysis of the human dimethylglycine dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Diethylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethylglycine (DEG), a versatile amino acid derivative with significant applications in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and its role in biological systems, particularly its interaction with neuronal glycine (B1666218) transporters and receptors.

Core Properties of N,N-Diethylglycine

N,N-Diethylglycine is a non-proteinogenic amino acid characterized by two ethyl groups attached to the alpha-amino group of glycine. This substitution confers unique properties that are leveraged in various scientific applications.

| Property | Value | Reference |

| CAS Number | 2566-29-2 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.2 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Synonyms | Deg-OH, 2-(diethylamino)acetic acid | [1] |

Applications in Research and Drug Development

N,N-Diethylglycine is a valuable building block and bioactive molecule in several areas of research:

-

Pharmaceutical Development: It serves as a precursor and building block in the synthesis of novel pharmaceutical compounds, contributing to enhanced drug efficacy and stability.[1]

-

Biochemical Research: In the field of biochemistry, it is utilized in metabolic studies and as a substrate in enzyme assays to investigate enzyme kinetics and metabolic pathways.[1]

-

Drug Delivery: Its ability to improve the solubility and bioavailability of certain drugs makes it a target for research in drug formulation and delivery.[1]

-

Neuropharmacology: As a metabolite of the analgesic drug propacetamol, N,N-Diethylglycine has been studied for its effects on glycinergic neurotransmission.[2]

Experimental Protocols

Synthesis of N-Acetyldiethylglycine Methyl Amide

This protocol details a representative method for the derivatization of N,N-Diethylglycine, a common step in its use as a synthetic building block.

Materials:

-

Fmoc-Diethylglycine

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

2 M Methylamine (B109427) in THF

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Potassium bisulfate (KHSO₄)

-

Saturated sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Acetic anhydride (B1165640)

Procedure:

-

Dissolve Fmoc-Diethylglycine (1.0 g, 2.8 mmol) in 50 mL of anhydrous THF containing NMM (0.62 mL, 5.6 mmol).

-

Cool the mixture to -20 °C and add isobutyl chloroformate (0.37 mL, 2.8 mmol) dropwise.

-

After 10 minutes, add 3 mL of 2 M methylamine in THF. Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Filter the solution and remove the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1 M aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield Fmoc-DegNHMe.

-

To remove the Fmoc protecting group, dissolve the solid in 20% v/v piperidine in DMF and stir for 1 hour. Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in acetic anhydride and stir overnight.

-

Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel chromatography to obtain N-acetylthis compound methyl amide.

Two-Electrode Voltage Clamp Assay for Glycine Transporter Interaction

This protocol describes the methodology used to study the interaction of N,N-Diethylglycine with glycine transporters (GlyTs) expressed in Xenopus laevis oocytes.[2]

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GlyT1 or GlyT2

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., ND96)

-

N,N-Diethylglycine solutions of varying concentrations

Procedure:

-

Prepare Xenopus laevis oocytes and inject them with cRNA encoding the glycine transporter of interest (GlyT1 or GlyT2).

-

Incubate the oocytes for 3-5 days to allow for protein expression.

-

Place an oocyte in the recording chamber of the two-electrode voltage clamp setup and perfuse with the recording solution.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply solutions of N,N-Diethylglycine at various concentrations to the oocyte and record the induced currents.

-

Measure the amplitude of the current at each concentration to determine the dose-response relationship and calculate parameters such as the EC₅₀.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key processes involving N,N-Diethylglycine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine, a dialkylated amino acid derivative, is a compound of increasing interest within the scientific community, particularly in the fields of pharmaceutical sciences and biochemical research. Its structural characteristics, featuring a glycine (B1666218) backbone with two ethyl groups attached to the nitrogen atom, impart unique physical and chemical properties that make it a versatile building block in organic synthesis and a potential modulator of biological processes. This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Diethylglycine, supported by experimental data and detailed methodologies.

Chemical Structure and Identifiers

The fundamental structure of N,N-Diethylglycine is depicted below.

A Technical Guide to Diethylglycine: Hydrochloride Salt vs. Free Form for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the hydrochloride salt and free form of diethylglycine, a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. While specific quantitative comparative data for this compound is not extensively available in public literature, this document consolidates the known physicochemical properties, outlines detailed experimental protocols for synthesis and characterization, and discusses its likely mechanism of action based on related compounds. This guide serves as a foundational resource for researchers and drug development professionals, enabling informed decisions on the selection and application of the most appropriate form of this compound for their specific research needs.

Introduction

This compound, an N-substituted derivative of glycine (B1666218), is a molecule of interest in various research fields due to its potential to modulate neurological pathways and serve as a building block in peptide synthesis. Like many pharmaceutical compounds, this compound can exist in its free form (a zwitterion at physiological pH) or as a salt, most commonly the hydrochloride salt. The choice between the salt and free form is a critical decision in drug development, as it can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability, ultimately influencing its therapeutic efficacy and formulation. This guide aims to provide a comprehensive technical overview of both forms of this compound to aid researchers in their selection and use.

Physicochemical Properties

The hydrochloride salt of this compound is generally expected to exhibit higher aqueous solubility and potentially greater stability in solid form compared to its free form, a common characteristic of amine salts. The free form, being a zwitterionic amino acid, will have its solubility significantly influenced by the pH of the medium.

Table 1: Physicochemical Properties of this compound Hydrochloride Salt vs. Free Form

| Property | This compound Hydrochloride Salt | This compound Free Form |

| Molecular Formula | C6H14ClNO2 | C6H13NO2 |

| Molecular Weight | 167.63 g/mol | 131.17 g/mol |

| Appearance | White crystalline solid | White to off-white powder |

| Melting Point | 126-130 °C | Not available |

| Storage Temperature | Room temperature, inert atmosphere | 0-8 °C |

| Aqueous Solubility | Expected to be high | pH-dependent, expected to be lower than the salt form in neutral pH |

| Organic Solvent Solubility | Data not available | Soluble in DMSO (50 mg/mL with heating) |

| Stability | Generally more stable as a solid | May be less stable as a solid, susceptible to degradation |

Experimental Protocols

Synthesis

3.1.1. Synthesis of this compound Free Form

A common method for the synthesis of N,N-dialkyl amino acids is the reaction of an α-halo ester with a secondary amine, followed by hydrolysis.

-

Reaction: Ethyl chloroacetate (B1199739) is reacted with an excess of diethylamine (B46881) in an inert solvent such as acetonitrile (B52724) or ethanol. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: The resulting diethylammonium (B1227033) chloride byproduct is filtered off. The solvent is removed under reduced pressure.

-

Hydrolysis: The crude ethyl diethylglycinate is then hydrolyzed to this compound by refluxing with an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

-

Purification: If acid hydrolysis is used, the resulting hydrochloride salt can be neutralized to the isoelectric point with a base to precipitate the free amino acid. The product is then filtered, washed with cold water, and dried. If base hydrolysis is used, the solution is acidified to the isoelectric point to precipitate the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

3.1.2. Synthesis of this compound Hydrochloride from the Free Form

The hydrochloride salt can be readily prepared from the free form.

-

Procedure: this compound free form is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to remove any residual solvent and HCl.

Characterization

To confirm the identity and purity of the synthesized compounds, and to quantify their physicochemical properties, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of both the free form and the hydrochloride salt.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and to differentiate between the free form (zwitterionic carboxylate and ammonium (B1175870) groups) and the hydrochloride salt (carboxylic acid and tertiary ammonium salt).

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal stability and purity.

-

Powder X-Ray Diffraction (PXRD): To characterize the crystalline form of the solid material.

Solubility Determination

A standardized shake-flask method can be used to determine the equilibrium solubility of both forms in various solvents.

-

Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO) in a sealed vial. The vials are agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

The chemical stability of the this compound hydrochloride salt and free form should be evaluated under various conditions.

-

pH Stability: Solutions of each compound are prepared in buffers of different pH values (e.g., pH 2, 4, 7.4, 9) and stored at a constant temperature. Aliquots are withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the amount of remaining parent compound and detect any degradation products.

-

Temperature Stability (Solid State): Solid samples of both forms are stored at elevated temperatures (e.g., 40°C, 60°C) with and without controlled humidity. The samples are analyzed at regular intervals by HPLC for purity and by PXRD for any changes in crystalline form.

Bioavailability Assessment

A comparative in vivo pharmacokinetic study in an appropriate animal model (e.g., rats) is essential to determine the oral bioavailability of the salt versus the free form.

-

Study Design: A crossover study design is recommended, where each animal receives both the this compound hydrochloride and the free form on separate occasions, with a washout period in between.

-

Dosing: The compounds are administered orally at an equimolar dose. An intravenous administration group for one of the forms is also included to determine the absolute bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points after administration.

-

Analysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Parameters: Key parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated and compared between the two forms to assess their relative bioavailability.

Mechanism of Action and Signaling Pathways

Based on the pharmacology of its close structural analog, N,N-dimethylglycine (DMG), this compound is likely to exert its biological effects through the modulation of the glutamatergic system, specifically by interacting with the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Additionally, it may influence the activity of glycine transporters.

Key Signaling Components:

-

Glycine Transporter 1 (GlyT1): Located on glial cells, GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 increases the extracellular concentration of glycine.

-

NMDA Receptor: An ionotropic glutamate (B1630785) receptor that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Its activation leads to an influx of Ca²⁺ ions, triggering downstream signaling cascades involved in synaptic plasticity, learning, and memory.

-

Inhibitory Glycine Receptor (GlyR): A ligand-gated chloride channel primarily found in the spinal cord and brainstem, responsible for inhibitory neurotransmission. Increased synaptic glycine can also enhance the activity of GlyRs.

Proposed Mechanism of Action:

This compound may act as an inhibitor of GlyT1, leading to an increase in synaptic glycine levels. This elevated glycine can then potentiate the activity of NMDA receptors by increasing the occupancy of the glycine co-agonist site. This would enhance glutamatergic neurotransmission. Simultaneously, the increased glycine could also enhance inhibitory neurotransmission by activating GlyRs. The net effect would depend on the relative distribution and sensitivity of these receptors in a particular brain region.

Diagrams

Caption: Experimental workflow for the synthesis and comparative characterization of this compound forms.

Caption: Proposed signaling pathway for this compound's modulation of neuronal activity.

Conclusion

The choice between this compound hydrochloride and its free form has significant implications for research and drug development. The hydrochloride salt is anticipated to offer advantages in terms of aqueous solubility and solid-state stability, which are crucial for consistent experimental results and the development of oral dosage forms. However, the free form may be preferred for specific formulation types or in studies where the presence of chloride ions is undesirable. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to synthesize, characterize, and select the optimal form of this compound for their studies. Further experimental investigation is required to generate the specific quantitative data needed for a complete comparative profile of these two important chemical entities.

Diethylglycine: A Review of Its Therapeutic Potential

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: Diethylglycine (DEG), a derivative of the amino acid glycine (B1666218), has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a detailed overview of the current understanding of this compound, focusing on its proposed mechanisms of action, and laying the groundwork for future preclinical and clinical investigations. While specific quantitative data on this compound's direct therapeutic effects remain limited in publicly available literature, this document synthesizes the existing knowledge and provides a framework for its potential pharmacological role, particularly in the context of neurological disorders.

Core Concepts and Putative Mechanism of Action

N,N-Diethylglycine is structurally defined as a glycine molecule where the amino group is substituted with a diethylnitrilo group.[2] It is recognized as a drug metabolite and has been utilized in pharmaceutical research and development as a building block for more complex molecules and as a potential precursor in the synthesis of bioactive compounds.[1][2]

The primary hypothesized mechanism of action for this compound centers on its potential interaction with the glycinergic system, specifically as an agonist for glycine transporters (GlyT1 and GlyT2). Glycine transporters are crucial for regulating the concentration of glycine in the synaptic cleft. By modulating these transporters, it is theorized that this compound could influence both inhibitory and excitatory neurotransmission.

-

Inhibitory Neurotransmission: Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs).[3]

-

Excitatory Neurotransmission: Glycine also functions as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, learning, and memory.[4][5]

By potentially increasing synaptic glycine levels through agonism of glycine transporters, this compound could enhance NMDA receptor function. This is a significant area of interest for the treatment of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[6]

Potential Therapeutic Applications in Neurological Disorders

The modulation of the glycinergic system, particularly through the inhibition of glycine transporters, is a well-explored therapeutic strategy for various central nervous system (CNS) disorders. While direct clinical trial data for this compound is not currently available, its potential applications can be inferred from the broader research on glycine transporter inhibitors.

Schizophrenia

A leading hypothesis for the pathophysiology of schizophrenia involves the hypofunction of NMDA receptors. Enhancing NMDA receptor activity by increasing the availability of the co-agonist glycine is a promising therapeutic approach. Several clinical studies have investigated the use of GlyT1 inhibitors, such as sarcosine (B1681465) (N-methylglycine), with some demonstrating positive effects on the negative and cognitive symptoms of schizophrenia. Given its potential action on glycine transporters, this compound could represent a novel candidate for similar therapeutic applications.

Other Neurological and Psychiatric Disorders

The therapeutic potential of modulating glycinergic neurotransmission extends beyond schizophrenia. Research into GlyT1 inhibitors is also exploring their utility in treating depression, anxiety, obsessive-compulsive disorder (OCD), and addiction.[7] The ability to influence both inhibitory and excitatory systems suggests a broad potential for therapeutic intervention in a range of CNS disorders.

Experimental Data and Protocols

Currently, there is a lack of specific, publicly available quantitative data from preclinical or clinical studies that directly investigates the therapeutic efficacy of this compound. The following sections outline the types of experimental protocols that would be necessary to elucidate its pharmacological profile.

In Vitro Studies

Table 1: Proposed In Vitro Assays for this compound Characterization

| Assay | Purpose | Key Parameters to Measure |

| Glycine Transporter Binding Assay | To determine the binding affinity of this compound for GlyT1 and GlyT2. | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) |

| Glycine Uptake Assay | To measure the functional effect of this compound on glycine transport into cells expressing GlyT1 or GlyT2. | Vmax (maximum rate of transport), Km (Michaelis constant) |

| Electrophysiology (Patch-Clamp) | To assess the direct effects of this compound on neuronal activity and synaptic transmission. | Changes in membrane potential, postsynaptic currents (EPSCs, IPSCs) |

| NMDA Receptor Activation Assay | To determine if this compound can modulate NMDA receptor function in the presence of glutamate. | EC50 (half maximal effective concentration) for channel activation |

Experimental Protocol: Glycine Transporter Uptake Assay

A standard experimental approach to assess the impact of this compound on glycine transporters would involve the following steps:

-

Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably expressing human GlyT1 or GlyT2.

-

Assay Initiation: Plate the cells in a multi-well format and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Radiolabeled Glycine Addition: Add a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).

-

Uptake Period: Allow the uptake to proceed for a defined period at a controlled temperature.

-

Termination and Washing: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of glycine uptake at each concentration of this compound to determine its effect on transporter function.

Preclinical In Vivo Studies

Table 2: Proposed Preclinical Models for Assessing this compound Efficacy

| Animal Model | Therapeutic Area | Key Endpoints |

| PCP- or Ketamine-induced models in rodents | Schizophrenia (NMDA receptor hypofunction) | Prepulse inhibition, novel object recognition, social interaction |

| Forced swim test, tail suspension test in rodents | Depression | Immobility time |

| Elevated plus maze, open field test in rodents | Anxiety | Time spent in open arms, locomotor activity |

Experimental Protocol: Assessment in a PCP-induced Model of Schizophrenia

-

Animal Model: Utilize adult male rodents (e.g., rats or mice).

-

Drug Administration: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Psychosis-like Behavior: After a suitable pre-treatment period, administer a psychomimetic agent such as phencyclidine (PCP) to induce behaviors relevant to schizophrenia.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess sensory-motor gating (prepulse inhibition), cognitive function (novel object recognition), and social behavior (social interaction test).

-

Data Analysis: Compare the behavioral performance of this compound-treated animals to vehicle- and positive control-treated groups to determine its efficacy in reversing PCP-induced deficits.

Signaling Pathways and Visualization

The potential signaling pathways modulated by this compound are centered around its hypothesized action as a glycine transporter agonist, which would lead to an increase in synaptic glycine concentration. This, in turn, would primarily affect NMDA receptor signaling.

Proposed Signaling Cascade of this compound at a Glutamatergic Synapse

The following diagram illustrates the hypothesized mechanism of action of this compound at a glutamatergic synapse.

References

- 1. Glycine Transporter (GlyT) | DC Chemicals [dcchemicals.com]

- 2. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanol effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine modulation of the NMDA receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Diethylglycine in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylglycine (DEG), a tertiary amino acid derivative, holds a unique position in the landscape of biochemistry, primarily recognized for its role as a significant metabolite of the pharmaceutical prodrug propacetamol (B1218958). While not as extensively studied as its close relative, N,N-Dimethylglycine (DMG), recent research has begun to shed light on the biochemical activities of DEG, particularly its interactions within the glycinergic system. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of N,N-Diethylglycine, with a focus on quantitative data, experimental protocols, and the signaling pathways it influences.

Discovery and History

The history of N,N-Diethylglycine is intrinsically linked to the development and clinical use of the analgesic prodrug, propacetamol. Propacetamol was designed as a water-soluble ester of acetaminophen, allowing for intravenous administration. Upon entering the bloodstream, propacetamol is rapidly hydrolyzed by plasma esterases into its two constituent molecules: the active analgesic, acetaminophen, and N,N-Diethylglycine.[1][2][3][4] This metabolic process is the primary context in which DEG has been studied and is central to its biochemical relevance.

Biochemical Significance and Signaling Pathways

The primary biochemical interest in N,N-Diethylglycine stems from its structural similarity to glycine (B1666218), a major inhibitory neurotransmitter in the central nervous system. This has led to investigations into its potential to modulate the glycinergic system, which plays a crucial role in pain perception, motor control, and respiratory rhythm.

Interaction with Glycine Transporters and Receptors

Recent studies have explored the effects of DEG on two key components of the glycinergic system: glycine transporters (GlyT1 and GlyT2) and glycine receptors (GlyRs).[3]

-

Glycine Transporters (GlyT1 and GlyT2): These transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and the duration of glycinergic signaling. Research has shown that DEG can act as a low-affinity substrate for both GlyT1 and GlyT2.[3] This interaction is significant because modulation of glycine transporter activity is a therapeutic strategy for conditions such as chronic pain and schizophrenia.

-

Glycine Receptors (GlyRs): These ligand-gated ion channels mediate inhibitory neurotransmission. Studies have indicated that DEG can act as a mild positive allosteric modulator of the GlyRα1 subtype at intermediate concentrations.[3][7] This suggests that DEG can enhance the response of these receptors to glycine, potentially contributing to an overall increase in inhibitory signaling.

The following diagram illustrates the metabolic pathway of propacetamol and the subsequent interaction of its metabolite, N,N-Diethylglycine, with the glycinergic system.

Caption: Metabolism of Propacetamol and Interaction of N,N-Diethylglycine with the Glycinergic System.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of N,N-Diethylglycine with glycine transporters and receptors. The data indicates that while DEG does interact with these targets, its affinity is relatively low.

Table 1: Interaction of N,N-Diethylglycine with Glycine Transporters

| Transporter | Parameter | Value (mM) | Reference |

| GlyT1 | EC50 | > 7.6 | [3] |

| GlyT2 | EC50 | > 5.2 | [3] |

Table 2: Interaction of N,N-Diethylglycine with Glycine Receptors

| Receptor Subtype | Effect | Concentration Range | Reference |

| GlyRα1 | Mild Positive Allosteric Modulation | Intermediate Concentrations | [3][8] |

| GlyRα2 | No significant effect | Not Applicable | [3][8] |

| GlyRα3 | No significant effect | Not Applicable | [3][8] |

Experimental Protocols

Synthesis of N,N-Diethylglycine

A common and straightforward method for the synthesis of N,N-Diethylglycine is the reaction of chloroacetic acid with diethylamine (B46881). This nucleophilic substitution reaction yields N,N-Diethylglycine hydrochloride, which can then be neutralized to obtain the free amino acid.

Materials:

-

Chloroacetic acid

-

Diethylamine

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for neutralization)

-

Organic solvent (e.g., ethanol (B145695) for crystallization)

Procedure:

-

Reaction: Dissolve chloroacetic acid in water. Slowly add an excess of diethylamine to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Acidification: After the initial reaction, acidify the mixture with hydrochloric acid to a pH of approximately 1-2 to ensure the formation of the hydrochloride salt.

-

Isolation of Hydrochloride Salt: Concentrate the solution under reduced pressure to crystallize N,N-Diethylglycine hydrochloride. The crystals can be collected by filtration and washed with a cold organic solvent like ethanol.

-

Neutralization: Dissolve the N,N-Diethylglycine hydrochloride in a minimal amount of water and neutralize the solution to a pH of approximately 7 with a solution of sodium hydroxide.

-

Final Product Isolation: Concentrate the neutralized solution to crystallize the free N,N-Diethylglycine. The product can be further purified by recrystallization from a suitable solvent system.

The following diagram outlines the general workflow for the synthesis of N,N-Diethylglycine.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Modulation of Glycinergic Neurotransmission may Contribute to the Analgesic Effects of Propacetamol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Novel Specific Allosteric Modulators of the Glycine Receptor Using Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethylglycine: A Derivative of the Amino Acid Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-diethylglycine (DEG), a disubstituted derivative of the amino acid glycine (B1666218). This document details its chemical properties, synthesis methodologies, and its role in biological systems, particularly its interaction with glycine transporters, making it a compound of interest in neuroscience and drug development.

Physicochemical Properties of N,N-Diethylglycine

N,N-diethylglycine is a non-proteinogenic amino acid where the amino group of glycine is substituted with two ethyl groups.[1][2] This substitution significantly alters its physicochemical properties compared to its parent molecule, glycine.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| CAS Number | 1606-01-5 | [2] |

| IUPAC Name | 2-(diethylamino)acetic acid | [1][2] |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | Inferred from structure |

| pKa | Data not readily available |

Synthesis of N,N-Diethylglycine

The synthesis of N,N-disubstituted amino acids can be achieved through several methods, with the most common being the alkylation of the corresponding amino acid or the reaction of a halo-acid with the appropriate amine.

Experimental Protocol: Synthesis via Aminolysis of Chloroacetic Acid

This protocol is based on the general method for the synthesis of N-alkylated glycine derivatives by the aminolysis of chloroacetic acid.[3]

Materials:

-

Chloroacetic acid

-

Diethylamine (B46881) (aqueous solution)

-

Hydrochloric acid (concentrated)

-

Acetone

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve chloroacetic acid (1.0 mol) in deionized water.

-

Slowly add an excess of concentrated aqueous diethylamine solution (e.g., 2.5 to 3.0 mol) to the chloroacetic acid solution. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

-

After the initial exothermic reaction subsides, heat the mixture to a gentle reflux and maintain for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the N,N-diethylglycine and precipitate any unreacted starting materials or byproducts.

-

Filter the solution to remove any precipitate.

-

Concentrate the filtrate using a rotary evaporator to remove excess water and diethylamine.

-

The resulting crude product, N,N-diethylglycine hydrochloride, can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or by washing with acetone.[3]

-

To obtain the free amino acid, the hydrochloride salt can be neutralized with a suitable base and the product extracted.

dot

Biological Activity and Role in Signaling Pathways

N,N-diethylglycine's primary biological relevance stems from its interaction with glycine transporters (GlyTs), which are responsible for the reuptake of glycine from the synaptic cleft.[1][4] This modulation of glycine levels has significant implications for both inhibitory and excitatory neurotransmission.

Interaction with Glycine Transporters

There are two main subtypes of glycine transporters: GlyT1 and GlyT2.[4][5] GlyT1 is found in both neurons and glial cells and plays a crucial role in regulating glycine concentrations at both inhibitory glycinergic synapses and excitatory glutamatergic synapses where glycine acts as a co-agonist at NMDA receptors.[5][6] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is mainly responsible for replenishing the vesicular pool of glycine.[1][5]

N,N-diethylglycine has been shown to be a substrate for both GlyT1 and GlyT2.[7] This means that it is recognized and transported by these proteins, effectively competing with glycine for reuptake.

Signaling Pathway Modulation

By acting as a substrate for GlyT1 and GlyT2, N,N-diethylglycine can modulate glycinergic signaling. The transport of N,N-diethylglycine into presynaptic terminals and glial cells can lead to an increase in the extracellular concentration of glycine by competing for the transporter.

An elevated extracellular glycine concentration can have two main effects on synaptic transmission:

-